[4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol
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Overview
Description
[4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol: is a chemical compound with the molecular formula C10H9FO and a molecular weight of 164.18 g/mol . It is characterized by the presence of a fluorine atom attached to a propynyl group, which is further connected to a phenyl ring with a methanol group. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol typically involves the reaction of 4-bromobenzyl alcohol with 3-fluoroprop-1-yne in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: NH3, R-SH, NaOH
Major Products Formed:
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alcohols, Alkanes
Substitution: Amines, Thiols
Scientific Research Applications
Chemistry: In chemistry, [4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator. It is used in biochemical assays to understand its interaction with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its efficacy in treating various diseases, including cancer and neurological disorders .
Industry: The compound finds applications in the development of new materials and polymers. It is used in the production of specialty chemicals and advanced materials with unique properties .
Mechanism of Action
The mechanism of action of [4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
- [4-(3-Chloroprop-1-yn-1-yl)phenyl]methanol
- [4-(3-Bromoprop-1-yn-1-yl)phenyl]methanol
- [4-(3-Iodoprop-1-yn-1-yl)phenyl]methanol
Comparison: Compared to its analogs, [4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .
Properties
IUPAC Name |
[4-(3-fluoroprop-1-ynyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6,12H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVYHCWPEWFHHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C#CCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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